molecular formula C14H9BrCl2O2 B2669921 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde CAS No. 588713-65-9

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2669921
CAS No.: 588713-65-9
M. Wt: 360.03
InChI Key: PRKVQIVZOHHRTQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde (CAS: 588713-65-9, MFCD03422416) is a substituted benzaldehyde featuring a bromine atom at the 5-position of the aromatic ring and a 2,6-dichlorobenzyl ether group at the 2-position. The aldehyde functional group at the 1-position renders it reactive, making it a valuable intermediate in organic synthesis, particularly for forming oximes or Schiff bases. Its molecular formula is C₁₄H₉BrCl₂O₂, with a molecular weight of 368.04 g/mol. Purity levels for commercial batches typically reach 95% (as noted in Combi-Blocks catalog entries) .

Availability:
As of 2025, this compound is listed as discontinued by suppliers such as CymitQuimica, though small quantities (250 mg–5 g) may still be available upon request .

Properties

IUPAC Name

5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKVQIVZOHHRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with tailored properties.

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of various cancer cell lines. A study reported IC50 values indicating strong cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent .

Medicinal Chemistry

The compound is under investigation for its potential use as a pharmaceutical agent. Its derivatives are being studied for possible therapeutic applications, particularly in treating infections and cancer .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a promising lead for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In a comparative study of various benzaldehyde derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that halogen substituents significantly enhanced its potency against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of 5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde, differing in substituent patterns on the benzyl ether group:

Compound ID (Source) Substituent Pattern CAS Number Purity (%) Melting Point (°C) RP-HPLC Retention Time (min)
This compound (QZ-7178) 2,6-dichlorobenzyl 588713-65-9 95 Not reported Not reported
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (QZ-0874) 2,4-dichlorobenzyl 428497-04-5 95 Not reported Not reported
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde (QZ-2486) 3,4-dichlorobenzyl 443125-98-2 95 Not reported Not reported
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 4-bromobenzyl 84102-43-2 100 Not reported Not reported
5-Bromo-2-[(3,5-difluorobenzyl)oxy]benzaldehyde oxime (4j) 3,5-difluorobenzyl (oxime form) Not provided 98.7 120–122 16.05
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime (4m) 4-nitrobenzyl (oxime form) Not provided Not reported 140–142 Not reported

Key Observations :

Electron-withdrawing groups (e.g., nitro in 4m) increase melting points (140–142°C vs. 120–122°C for 4j) due to enhanced dipole-dipole interactions .

Oxime Derivatives: Conversion to oxime derivatives (e.g., 4j, 4k, 4l) improves stability, as evidenced by high yields (85–92%) and HPLC purity (97–99.7%). The oxime functional group (-CH=NOH) introduces hydrogen-bonding capacity, which may enhance biological activity .

Collagenase Inhibition (Indirect Evidence)

Although direct data for this compound is unavailable, structurally related dichlorobenzyl-containing compounds (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid) demonstrate:

  • Strong binding affinity to collagenase (Gibbs free energy: –6.5 kcal/mol), mediated by hydrogen bonds (1.96 Å) and π–π interactions (4.25 Å) with Tyr201 and Gln215 residues .
  • Substituent Position Sensitivity : 2,6-dichloro analogs exhibit marginally stronger hydrogen bonding than 2,4-dichloro variants, suggesting that para-substituents on the benzyl group may fine-tune target interactions .
Reactivators of Organophosphorus-Inhibited Enzymes

Oxime derivatives like 4j and 4k show promise as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates. Their efficacy correlates with:

  • Electron-deficient aromatic rings (e.g., 3,4-dichloro in 4l), which enhance oxime nucleophilicity.
  • Retention time: Longer RP-HPLC retention (e.g., 18.85 min for 4l vs.

Biological Activity

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound notable for its diverse biological activities. Its unique chemical structure, which includes a bromine atom and dichlorobenzyl ether, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₉BrCl₂O₂
  • Molecular Weight : 360.03 g/mol
  • CAS Number : 428497-04-5

The compound's structure features a brominated benzene ring substituted with a dichlorobenzyl ether, which may enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • In vitro studies have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentrations (MICs) :
      • Staphylococcus aureus: MIC of 50 µg/mL
      • Escherichia coli: MIC of 100 µg/mL
    • A recent case study revealed its efficacy against multi-drug resistant bacterial strains, suggesting potential as a lead compound for new antimicrobial agents.
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties against various cancer cell lines.
    • Case Study : In vitro testing against A-549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated promising results with derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The bromine and dichlorobenzyl groups are believed to play crucial roles in this interaction, potentially affecting protein function or enzyme activity. The nitro group can undergo reduction to form reactive intermediates that may lead to cytotoxic effects in microbial or cancerous cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Bromo-2-chlorobenzaldehydeContains one chlorine atomModerate antimicrobial activity
4-Bromo-2-(3,4-dichlorobenzyl)phenolSimilar ether structureAntimicrobial properties
5-Bromo-2-nitrobenzaldehydeContains a nitro group instead of chlorineNotable anticancer effects

This comparative analysis underscores the unique properties of this compound that may contribute to its enhanced biological activities.

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